Cas no 1203069-06-0 (N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide)

N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide structure
1203069-06-0 structure
Product name:N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
CAS No:1203069-06-0
MF:C18H13FN4O4
MW:368.318627119064
CID:6199294
PubChem ID:45503857

N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
    • F5773-3034
    • N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
    • N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
    • AKOS024518186
    • VU0520150-1
    • 1203069-06-0
    • N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
    • Inchi: 1S/C18H13FN4O4/c19-12-7-5-11(6-8-12)9-16-21-22-17(27-16)20-15(24)10-23-13-3-1-2-4-14(13)26-18(23)25/h1-8H,9-10H2,(H,20,22,24)
    • InChI Key: XLBCOVHWEGOYPV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CC1=NN=C(NC(CN2C(=O)OC3C=CC=CC2=3)=O)O1

Computed Properties

  • Exact Mass: 368.09208307g/mol
  • Monoisotopic Mass: 368.09208307g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.6Ų
  • XLogP3: 2.4

N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5773-3034-4mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
4mg
$66.0 2023-09-09
Life Chemicals
F5773-3034-10mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
10mg
$79.0 2023-09-09
Life Chemicals
F5773-3034-5μmol
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
5μmol
$63.0 2023-09-09
Life Chemicals
F5773-3034-10μmol
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
10μmol
$69.0 2023-09-09
Life Chemicals
F5773-3034-3mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
3mg
$63.0 2023-09-09
Life Chemicals
F5773-3034-2μmol
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5773-3034-2mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
2mg
$59.0 2023-09-09
Life Chemicals
F5773-3034-1mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
1mg
$54.0 2023-09-09
Life Chemicals
F5773-3034-5mg
N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
1203069-06-0
5mg
$69.0 2023-09-09

N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide Related Literature

Additional information on N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Research Briefing on N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS: 1203069-06-0)

Recent studies have highlighted the potential of N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS: 1203069-06-0) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique oxadiazole and benzoxazole moieties, has garnered attention for its potential therapeutic applications, particularly in targeting specific enzymatic pathways involved in inflammatory and oncological diseases.

The synthesis and characterization of this compound have been detailed in recent publications, emphasizing its robust chemical stability and bioavailability. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its structural integrity. Computational modeling studies further suggest that the compound exhibits high affinity for specific protein targets, such as kinases and proteases, which are critical in disease progression.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, it has shown significant inhibitory activity against certain inflammatory markers, such as COX-2 and TNF-α, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional chemotherapy, highlighting its promise as an adjunct therapy in oncology.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Current research is focused on structural modifications to enhance its selectivity and reduce toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical development, with the aim of initiating clinical trials in the near future.

In conclusion, N-{5-(4-fluorophenyl)methyl-1,3,4-oxadiazol-2-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide represents a significant advancement in the search for novel therapeutic agents. Its dual functionality and broad-spectrum activity make it a valuable candidate for further investigation. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing the unmet medical needs in various disease areas.

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